molecular formula C6H2F6O B1621392 2,5-Bis(trifluoromethyl)furan CAS No. 56286-72-7

2,5-Bis(trifluoromethyl)furan

Cat. No. B1621392
CAS RN: 56286-72-7
M. Wt: 204.07 g/mol
InChI Key: ULGLWGFLVRSWIF-UHFFFAOYSA-N
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Description

“2,5-Bis(trifluoromethyl)furan” is a heterocyclic organic compound . It is a derivative of a broader class of compounds known as furans .


Molecular Structure Analysis

The molecular formula of “2,5-Bis(trifluoromethyl)furan” is C6H2F6O . The average mass is 204.070 Da and the monoisotopic mass is 204.000977 Da .


Chemical Reactions Analysis

The chemical reactions of “2,5-Bis(trifluoromethyl)furan” have been reviewed in several studies . For example, the reaction of 2,5-furandicarboxylic acid with five equivalents of sulfur tetrafluoride provided 2,5-bis(trifluoromethyl)furan as a major product .

Scientific Research Applications

1. Synthesis of Monomers for Polymer Production “2,5-Bis(trifluoromethyl)furan” can be used as a monomer in the synthesis of polymers. For example, derivatives of furan, such as 2,5-bis(aminomethyl)furan, have been synthesized from biomass-derived compounds and can be used in the production of polyurethane foams and polyesters .

Catalysis and Chemical Reactions

This compound may serve as a catalyst or intermediate in chemical reactions. The controlled reaction pathways over certain catalysts can enhance the sequence of dehydration–hydrogenation processes .

Pharmaceutical Applications

Furan derivatives have been explored for their antibacterial properties. While not directly related to “2,5-Bis(trifluoromethyl)furan”, similar structures have been designed with furan scaffolds for potential use in antibacterial drugs .

Material Science

In material science, furan derivatives are investigated for their properties when incorporated into materials like epoxy resins. They can influence the synthesis strategies and reactions that lead to a variety of polymers .

Fluorination Chemistry

The compound’s fluorinated groups make it relevant in fluorination chemistry, where it could be used to introduce trifluoromethyl groups into other molecules, potentially altering their chemical and physical properties .

Energy Sector

Although not directly mentioned for “2,5-Bis(trifluoromethyl)furan”, furan derivatives like furfural have applications related to energy, such as new fuels and solvents . It’s plausible that “2,5-Bis(trifluoromethyl)furan” could also find use in this sector due to its structural similarities.

Safety And Hazards

The safety data sheet for “2,5-Bis(trifluoromethyl)furan” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,5-bis(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6O/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGLWGFLVRSWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371167
Record name 2,5-bis(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)furan

CAS RN

56286-72-7
Record name 2,5-bis(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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